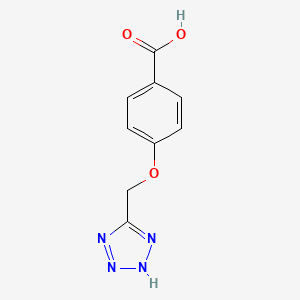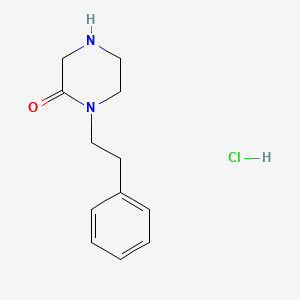![molecular formula C7H7ClN2 B1388525 4-氯-2,3-二氢-1H-吡咯并[3,2-C]吡啶 CAS No. 494767-29-2](/img/structure/B1388525.png)
4-氯-2,3-二氢-1H-吡咯并[3,2-C]吡啶
描述
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound with the molecular formula C7H7ClN2 It is a derivative of pyridine and pyrrole, characterized by the presence of a chlorine atom at the 4-position and a dihydropyrrolo ring fused to the pyridine ring
科学研究应用
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Biological Research: It serves as a probe in studying enzyme mechanisms and as a ligand in receptor binding studies.
作用机制
Target of Action
Pyrrolopyridine derivatives have been studied for their wide range of biological activities .
Biochemical Pathways
Pyrrolopyridine derivatives have been associated with a broad spectrum of pharmacological properties, suggesting they may interact with multiple pathways .
Result of Action
Some pyrrolopyridine derivatives have shown potential in treating diseases of the nervous and immune systems, as well as exhibiting antidiabetic, antimycobacterial, antiviral, and antitumor activities .
生化分析
Biochemical Properties
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can alter cell signaling pathways and affect cellular processes such as proliferation and apoptosis . Additionally, 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can bind to specific receptors on cell surfaces, modulating their activity and downstream signaling cascades .
Cellular Effects
The effects of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can modulate the expression of genes involved in cell survival, differentiation, and metabolism, thereby altering the cellular phenotype and function .
Molecular Mechanism
At the molecular level, 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases, by binding to their active sites and preventing substrate phosphorylation . This inhibition can disrupt key signaling pathways, leading to altered cellular responses. Additionally, 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . In in vitro studies, prolonged exposure to 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific biological context .
Dosage Effects in Animal Models
The effects of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of optimizing dosage regimens for therapeutic applications .
Metabolic Pathways
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s pharmacokinetics and pharmacodynamics, influencing its efficacy and safety . Additionally, 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can affect metabolic flux and metabolite levels, impacting cellular energy homeostasis and biosynthetic pathways .
Transport and Distribution
The transport and distribution of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, localization, and accumulation in target cells and tissues . The distribution of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can vary depending on the tissue type and the presence of specific transporters . This selective distribution is crucial for the compound’s therapeutic efficacy and safety .
Subcellular Localization
The subcellular localization of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or mitochondria, depending on the cellular context and the presence of specific targeting sequences . The subcellular localization of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can influence its activity and function, affecting cellular processes such as gene expression, signal transduction, and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloropyridine with a suitable amine, followed by cyclization to form the dihydropyrrolo ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dihydropyrrolo ring can be oxidized to form the corresponding pyrrolo[3,2-C]pyridine.
Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydropyrrolo derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[3,2-C]pyridines depending on the nucleophile used.
Oxidation Reactions: The major product is pyrrolo[3,2-C]pyridine.
Reduction Reactions: The major products are tetrahydropyrrolo derivatives.
相似化合物的比较
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine can be compared with other similar compounds such as:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the chlorine atom and the fusion of the pyrrolo ring.
4-Chloro-1H-pyrrolo[3,2-c]pyridine: This is another isomer with a different arrangement of the pyrrolo and pyridine rings.
1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine atom but has a similar pyrrolo-pyridine fusion.
The uniqueness of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in medicinal and materials chemistry.
属性
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-5-1-3-9-6(5)2-4-10-7/h2,4,9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYZMIFKJIVTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671977 | |
| Record name | 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494767-29-2 | |
| Record name | 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1388442.png)

![2-[(2-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1388447.png)




![n-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1388455.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1388458.png)
![5-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1388460.png)



